REACTION_SMILES
|
[CH:1]1([O:6][c:7]2[cH:8][c:9]([C:10](=[O:11])[Cl:12])[cH:13][cH:14][c:15]2[O:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5]1.[NH3:18]>>[CH:1]1([O:6][c:7]2[cH:8][c:9]([C:10](=[O:11])[NH2:18])[cH:13][cH:14][c:15]2[O:16][CH3:17])[CH2:2][CH2:3][CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(C(=O)Cl)cc1OC1CCCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(C(N)=O)cc1OC1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |